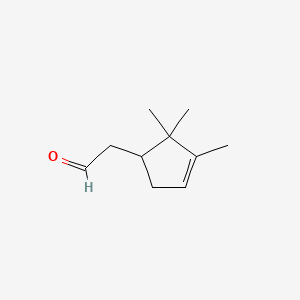

2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde

Description

Alpha-campholenaldehyde is an aldehyde that is acetaldehyde in which one of the methyl hydrogens is substituted by a 2,2,3-trimethylcyclopent-3-en-1-yl group. It is a constituent of the essential oil extracted from Angasomyrtus salina. It has a role as a fragrance and a plant metabolite. It is a monocyclic compound and an alpha-CH2-containing aldehyde. It derives from an acetaldehyde. It derives from a hydride of a cyclopentene.

Properties

IUPAC Name |

2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8-4-5-9(6-7-11)10(8,2)3/h4,7,9H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCGGWYLHSJRFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C1(C)C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859874 | |

| Record name | 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; refreshing sweet-woody odour | |

| Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.918-0.924 | |

| Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

91819-58-8, 4501-58-0 | |

| Record name | Campholenic aldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91819-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091819588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-Campholenal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-Campholenal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde

Foreword

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This guide is designed to provide a comprehensive and insightful exploration of this compound, a molecule of significant interest in both fragrance chemistry and emerging biomedical research. We will delve into its fundamental chemical properties, synthesis strategies, and analytical characterization, while also exploring its biological activities which may be of particular interest to professionals in drug development. The causality behind experimental choices and the interpretation of data are emphasized to provide a practical and trustworthy resource for researchers and scientists.

Molecular Identity and Structure

This compound, commonly known in the industry as α-campholenic aldehyde or campholenal, is a monocyclic terpenoid aldehyde.[1] Its structure is characterized by a five-membered cyclopentene ring with three methyl groups and an acetaldehyde substituent. This unique arrangement, particularly the presence of a chiral center at position 1 of the cyclopentene ring, gives rise to stereoisomers, with the (R)-isomer being a common subject of study and commercial use.[2][3]

The molecule's identity is formally registered under CAS Number 4501-58-0, which typically refers to the (R)-isomer.[4][5]

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are foundational to its application, dictating its behavior in various matrices and informing handling and storage protocols. Campholenic aldehyde is a colorless to pale yellow liquid characterized by a distinctive sweet, woody, and green-herbal odor.[3][4][6]

Its properties are summarized below. It is noteworthy that boiling points can vary in literature depending on the pressure at which they were measured.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O | [2][4][5] |

| Molecular Weight | 152.23 g/mol | [1][2][4] |

| Appearance | Colorless to pale yellow liquid | [4][6] |

| Odor | Sweet, woody, herbal, green | [3][6][7] |

| Boiling Point | 93.5-96 °C @ 19 Torr73 °C @ 105 mm Hg117 °C (pressure not specified) | [2][6][8] |

| Density | 0.914 - 0.926 g/mL @ 20-25 °C | [3][4][6] |

| Refractive Index | 1.4600 - 1.4800 @ 20 °C | [3][4] |

| Flash Point | ~66 - 76 °C | [2][3][7] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol | [4][8][9] |

Synthesis and Manufacturing

From a process chemistry perspective, the synthesis of campholenic aldehyde is crucial for ensuring a reliable supply for its applications, primarily in the fragrance industry.[4] Two principal routes are commercially and academically relevant: the isomerization of α-pinene oxide and the oxidation of α-campholenic alcohol.

Synthesis via Isomerization of α-Pinene Oxide

A common industrial method involves the acid-catalyzed rearrangement of 2,3-epoxy pinane (α-pinene oxide).[4] This pathway is economically viable as α-pinene is a readily available natural starting material derived from turpentine. The choice of catalyst (e.g., Lewis acids or treated clays) is critical as it influences the product distribution, with fencholenic aldehyde being a potential byproduct. Process optimization focuses on maximizing the yield of the desired α-campholenic aldehyde isomer.

Synthesis via Oxidation of α-Campholenic Alcohol

A more direct, laboratory-scale synthesis involves the oxidation of the corresponding primary alcohol, 2,2,3-trimethyl-3-cyclopentene-1-ethanol.[8] The choice of oxidizing agent is a key experimental decision.

-

Chromium-based reagents (e.g., Chromic Acid, PCC): These are effective and can provide high yields (75-85%), but their toxicity and the associated waste disposal challenges are significant drawbacks in a green chemistry context.[8]

-

Potassium Permanganate (KMnO₄): This offers a less toxic alternative. Reaction conditions (pH, temperature) must be carefully controlled to prevent over-oxidation to the corresponding carboxylic acid.[8] Under cold, basic conditions, yields are typically in the 60-70% range, while hot, acidic conditions can increase yields to 70-80% but may require longer reaction times.[8]

Caption: Key synthetic routes to Campholenic Aldehyde.

Experimental Protocol: Oxidation using Potassium Permanganate

This protocol is a representative example and must be adapted and optimized based on laboratory safety standards and specific equipment.

-

Dissolution: Dissolve 2,2,3-trimethyl-3-cyclopentene-1-ol in a suitable organic solvent, such as acetone, in a reaction flask equipped with a magnetic stirrer and a dropping funnel.[8] The choice of an organic solvent enhances control over the reaction.[8]

-

Cooling: Cool the reaction mixture in an ice bath to 0-5 °C. This is crucial to manage the exothermic nature of the oxidation and prevent unwanted side reactions.

-

Reagent Addition: Slowly add a solution of potassium permanganate in water to the stirred reaction mixture. The rate of addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Quenching: Quench the reaction by adding a saturated solution of sodium bisulfite to consume the excess permanganate, indicated by the disappearance of the purple color and formation of a brown manganese dioxide precipitate.

-

Workup: Filter the mixture to remove the manganese dioxide. Transfer the filtrate to a separatory funnel, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be further purified by vacuum distillation.

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound requires a suite of analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for both identification and purity assessment. The retention time in GC provides a characteristic fingerprint, while the mass spectrum reveals the molecular ion peak (m/z 152) and a fragmentation pattern consistent with its structure.[5][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will exhibit a characteristic signal for the aldehydic proton between δ 9.5-10.0 ppm. Other key signals include a vinyl proton on the cyclopentene ring, and distinct signals for the three methyl groups, two of which would be singlets due to their geminal relationship.

-

¹³C NMR: The spectrum will show a downfield signal for the carbonyl carbon of the aldehyde group (around δ 200 ppm), along with signals for the two sp² carbons of the double bond and the various sp³ carbons of the ring and methyl groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1725 cm⁻¹. A C-H stretch for the aldehyde proton is also expected around 2720 cm⁻¹.

Biological Activity and Drug Development Potential

While its primary commercial application is in fragrances, preliminary research indicates that campholenic aldehyde possesses a range of biological activities that warrant investigation by drug development professionals.[8]

-

Antimicrobial Properties: The compound has demonstrated antibacterial and antifungal activity against certain strains, suggesting it could serve as a scaffold for the development of new antimicrobial agents.[8]

-

Anti-inflammatory Effects: Reports suggest it may reduce inflammation markers, opening avenues for research into its potential use in treating inflammatory conditions.[8]

-

Antioxidant Activity: Its ability to scavenge free radicals indicates potential applications in mitigating oxidative stress-related pathologies.[8]

-

Cytotoxic Effects: The compound has shown toxicity towards specific cancer cell lines, presenting a potential, albeit very early-stage, lead for oncological research.[8]

It is crucial to note that these findings are preliminary. The progression from a fragrant compound to a therapeutic agent would require extensive medicinal chemistry efforts to optimize efficacy and selectivity, alongside comprehensive ADME/Tox profiling.

Caption: Potential biological activities of Campholenic Aldehyde.

Safety, Handling, and Stability

Authoritative safety assessment is paramount for any chemical used in research or consumer products.

Toxicology Summary

| Endpoint | Result | Source(s) |

| Acute Oral Toxicity | LD50 (rat): 4100 - 4300 mg/kg | [3] |

| Skin Irritation | Classified as a skin irritant | [11] |

| Eye Irritation | Classified as a serious eye irritant | [11] |

| Skin Sensitization | Considered a skin sensitizer | [2] |

| Genotoxicity | Not expected to be genotoxic based on available data | [2] |

Handling and Storage

-

Handling: Use in a well-ventilated area.[11][12] Avoid contact with skin, eyes, and clothing.[12] Standard personal protective equipment (gloves, safety glasses) should be worn.[11]

-

Storage: The product should be stored in a cool, dark, well-ventilated area in tightly closed containers.[4][7] It is stable for at least 6 months under these conditions.[7] Keep away from heat and sources of ignition.[12]

Conclusion

This compound is a versatile molecule with a well-established role in the fragrance industry and an emerging profile of interesting biological activities. Its synthesis is well-understood, and its physicochemical properties are clearly defined. For drug development professionals, the preliminary data on its antimicrobial, anti-inflammatory, and cytotoxic effects may present novel starting points for discovery programs. As with any such endeavor, a thorough, evidence-based approach to further investigation is essential. This guide serves as a foundational resource to support such efforts.

References

- Campholenic Aldehyde CAS 4501-58-0 for Food Additives. (n.d.). Megawide Chemical.

- 2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde. (2024, February 18). Smolecule.

- ALDAHOL ® 1.8 MATERIAL SAFETY DATA SHEET. (n.d.). Olympus America.

- (R)-2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde, 85%. (n.d.). Ottokemi.

- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2,2,3-trimethyl-3-cyclopentene-1-acetaldehyde, CAS Registry Number 4501-58-0. Food and Chemical Toxicology, 163.

- Process for preparing 2-methyl-4-(2,2,3-trimethyl-cyclopent-3-en-1-yl)-but-2-en-1-ol. (n.d.). Google Patents.

- (+)-alpha-campholenic aldehyde. (n.d.). The Good Scents Company.

- 2-(4-Tert-pentylcyclohexyl)acetaldehyde and its use as fragrance compound. (n.d.). Google Patents.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-. (n.d.). PubChem.

- Analogues of α‐Campholenal. (2025, August 6). ResearchGate.

- (R)-(+)-Campholenic Aldehyde. (n.d.). Foreverest Resources Ltd.

- 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-, (R)-. (n.d.). NIST Chemistry WebBook.

- alpha-campholenic aldehyde, 91819-58-8. (n.d.). The Good Scents Company.

- Safety Data Sheet: alpha-Campholenic aldehyde. (n.d.). Chemos GmbH & Co. KG.

- Alpha campholenic aldehyde. (n.d.). KDAC CHEM PVT. LTD.

- 2-[(1R)-2,2,3-trimethyl-1-cyclopent-3-enyl]acetaldehyde. (n.d.). SpectraBase.

- 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-, (R)- (CAS 4501-58-0). (n.d.). Cheméo.

- Process for obtaining alpha-campholenic aldehyde. (n.d.). Google Patents.

Sources

- 1. 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl- | C10H16O | CID 98497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. (+)-alpha-campholenic aldehyde, 4501-58-0 [thegoodscentscompany.com]

- 4. foreverest.net [foreverest.net]

- 5. 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-, (R)- [webbook.nist.gov]

- 6. Campholenic Aldehyde CAS 4501-58-0 for Food Additives - Campholenic Aldehyde and Alpha-Campholenal [megawidechem.en.made-in-china.com]

- 7. KDAC CHEM PVT. LTD. [kdacchem.com]

- 8. Buy 2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde | 33843-21-9 [smolecule.com]

- 9. alpha-campholenic aldehyde, 91819-58-8 [thegoodscentscompany.com]

- 10. spectrabase.com [spectrabase.com]

- 11. chemos.de [chemos.de]

- 12. medical.olympusamerica.com [medical.olympusamerica.com]

An In-Depth Technical Guide to the Physical Characteristics of α-Campholenic Aldehyde

Introduction: Contextualizing α-Campholenic Aldehyde

α-Campholenic aldehyde, a monoterpenoid, is a significant molecule in the fields of fragrance, flavor, and synthetic chemistry.[1][2] Formally named (1R)-2,2,3-trimethylcyclopent-3-en-1-yl acetaldehyde, this compound is noted for its characteristic herbal, green, and woody aroma.[3] As an important intermediate in the synthesis of sandalwood fragrances, a thorough understanding of its physical and chemical properties is paramount for its effective application and for the quality control of its derivatives.[1][2]

This guide provides a comprehensive overview of the core physical characteristics of α-campholenic aldehyde, intended for researchers, chemists, and professionals in drug development and fine chemical synthesis. The methodologies for characterization are detailed, providing a framework for the empirical validation of this compound's properties.

Core Physicochemical Properties

α-Campholenic aldehyde is typically encountered as a colorless to pale yellow, clear liquid.[3] Its identity is fundamentally established by its molecular formula, C₁₀H₁₆O, and a molecular weight of approximately 152.23 g/mol .[4][5] A summary of its key quantitative physical properties is presented in Table 1.

| Property | Value | Conditions | Source(s) |

| CAS Number | 4501-58-0 ((+)-α isomer) | N/A | [3] |

| Molecular Formula | C₁₀H₁₆O | N/A | [4][5] |

| Molecular Weight | 152.23 g/mol | N/A | [4][5] |

| Appearance | Colorless to pale yellow clear liquid | Ambient | [3][5] |

| Odor | Herbal, green, woody, amber, leafy | N/A | [3][4] |

| Boiling Point | 83.0 - 84.0 °C | @ 1.00 mm Hg | [3] |

| 93.5 - 96.0 °C | @ 19 Torr | [4][5] | |

| ~202 °C | @ 760 mm Hg (Atmospheric) | [6] | |

| Specific Gravity | 0.918 - 0.926 | @ 25 °C | [3] |

| Density | 0.912 - 0.925 g/mL | @ 20 °C | [1][2] |

| Refractive Index | 1.4620 - 1.4690 | @ 20 °C | [3] |

| Flash Point | 66.11 °C (151.00 °F) | Closed-cup | [3] |

| Vapor Pressure | 0.415 mmHg (estimated) | @ 25 °C | [3] |

| Solubility | Insoluble in water; Soluble in alcohol | Ambient | [1][3] |

| Optical Rotation | 0° to +6° ((R)-(+)-isomer) | @ 20 °C | [1][7] |

| -6° to 0° ((S)-(-)-isomer) | @ 20 °C | [2] |

Methodologies for Physical Characterization

The accurate determination of the physical properties listed above requires standardized experimental protocols. The following sections detail the methodologies for key characterization experiments.

Workflow for Physicochemical Characterization

The comprehensive characterization of a volatile aldehyde like α-campholenic aldehyde follows a logical progression from basic property measurement to advanced structural confirmation.

Caption: Workflow for the physicochemical characterization of α-campholenic aldehyde.

Experimental Protocol 1: Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and microscale technique for determining the boiling point of a liquid.[4] It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[4]

Causality: This method is chosen for its efficiency with small sample volumes (<1 mL), minimizing waste of valuable research compounds. The enclosed design of the Thiele tube ensures uniform heating of the oil bath via convection currents, leading to a more accurate measurement than direct heating.

Methodology:

-

Sample Preparation: A small amount (0.5 mL) of α-campholenic aldehyde is placed into a small-diameter test tube (fusion tube).

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end down.

-

Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or microburner.

-

Observation: As the temperature rises, a rapid and continuous stream of bubbles will emerge from the capillary tube. Heating is stopped at this point.

-

Measurement: The apparatus is allowed to cool. The boiling point is recorded as the temperature at which the liquid just begins to re-enter the capillary tube.[4]

-

Pressure Correction: The recorded ambient atmospheric pressure is noted, as boiling points are pressure-dependent.

Experimental Protocol 2: Refractive Index Measurement

The refractive index is a fundamental physical constant, defined as the ratio of the speed of light in a vacuum to its speed in the substance.[7] It is a sensitive measure of purity.

Causality: An Abbe refractometer is the standard instrument for this measurement, offering high precision. The measurement is standardized at 20 °C using the sodium D-line (589.3 nm) because the refractive index is dependent on both temperature and wavelength.[7]

Methodology:

-

Instrument Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

Temperature Control: The instrument's prisms are brought to a constant temperature of 20.0 °C using a circulating water bath.

-

Sample Application: A few drops of α-campholenic aldehyde are placed on the surface of the lower prism.

-

Measurement: The prisms are closed, and the light source is positioned. The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered on the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The process is repeated for consistency.

Experimental Protocol 3: Purity Assay by Gas Chromatography (GC)

Gas chromatography is the primary method for assessing the purity of volatile compounds like α-campholenic aldehyde and is used to determine its assay (content percentage).

Causality: A non-polar capillary column (like one with a 5% phenyl polysiloxane stationary phase) is typically effective for separating terpenes and related compounds based on their boiling points and relative polarities. A Flame Ionization Detector (FID) is used for its high sensitivity to hydrocarbons.

Methodology:

-

Instrument Conditions:

-

Column: Agilent CP-Sil 5 CB (or equivalent), 50 m x 0.53 mm, 5 µm film thickness.[8]

-

Carrier Gas: Helium at a constant flow or pressure.[8]

-

Injector: Split/splitless type, set to 200 °C.

-

Detector (FID): Set to 250 °C.

-

Oven Program: An initial temperature of 50 °C, held for 2 minutes, then ramped at 5 °C/min to 220 °C and held for 5 minutes. (This is a representative program and must be optimized).

-

-

Sample Preparation: A dilute solution of α-campholenic aldehyde is prepared in a suitable solvent (e.g., hexane or ethanol) at approximately 100 ppm.

-

Injection: 1 µL of the sample is injected into the GC.

-

Data Analysis: The resulting chromatogram is analyzed. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The assay can be more accurately determined using an internal or external standard method.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure of α-campholenic aldehyde. The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy allows for a complete structural assignment.[9]

Caption: Logical flow for the spectroscopic structure elucidation of α-campholenic aldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For α-campholenic aldehyde, the spectrum is dominated by features characteristic of an aldehyde.

-

C=O Stretch: A strong, sharp absorption peak is expected in the range of 1740-1720 cm⁻¹ for the carbonyl (C=O) stretch of a saturated aliphatic aldehyde.[10]

-

Aldehydic C-H Stretch: Two distinct, moderate intensity peaks corresponding to the C-H stretch of the aldehyde group are anticipated. These typically appear around 2830-2800 cm⁻¹ and 2730-2700 cm⁻¹.[11] The peak near 2720 cm⁻¹ is particularly diagnostic for aldehydes as few other absorptions occur in this region.[10]

-

sp³ C-H Stretch: Absorptions just below 3000 cm⁻¹ from the methyl and methylene groups will be present.

-

C=C Stretch: A weaker absorption around 1650 cm⁻¹ for the cyclopentene ring double bond is also expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The most distinctive signal in the proton NMR spectrum of α-campholenic aldehyde is the aldehydic proton (-CHO). This proton is highly deshielded and is expected to produce a resonance far downfield, typically between 9 and 10 ppm.[12][13] Other expected signals include those for the vinylic proton on the cyclopentene ring (around 5-5.5 ppm), and a complex series of signals in the upfield region (1-2.5 ppm) for the various methyl, methylene, and methine protons.[12]

-

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments. The most downfield signal will be that of the carbonyl carbon, which for an aldehyde typically appears in the 190-200 ppm range.[14] The two sp² carbons of the double bond in the ring will resonate between 115-150 ppm, while the remaining sp³ hybridized carbons will appear in the upfield region (10-60 ppm).[14]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern upon ionization.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight, 152.

-

Fragmentation Patterns: Aldehydes undergo characteristic fragmentation. Alpha (α) cleavage, the breaking of the bond adjacent to the carbonyl group, is common.[15] For α-campholenic aldehyde, this could lead to the loss of the cyclopentenyl group (M-123) to give a fragment at m/z 29 [CHO]⁺, or the loss of the CHO group (M-29) to give a fragment at m/z 123.[15] Another common fragmentation for aldehydes containing a γ-hydrogen is the McLafferty rearrangement, which would result in a peak at m/z 44.[15]

Conclusion

The physical characteristics of α-campholenic aldehyde are well-defined and can be reliably determined through a suite of standard analytical techniques. Its boiling point, density, and refractive index serve as critical parameters for quality control in industrial applications, particularly in the fragrance sector. Furthermore, a comprehensive spectroscopic analysis provides an unassailable confirmation of its structure. The methodologies and data presented in this guide offer a robust framework for researchers and drug development professionals working with this versatile monoterpenoid.

References

-

The Good Scents Company. (+)-alpha-campholenic aldehyde. Available from: [Link]

-

Chemos GmbH & Co. KG. (2022). Safety Data Sheet: alpha-Campholenic aldehyde. Available from: [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available from: [Link]

-

International Organization for Standardization. (1976). ISO 280:1976 Essential oils - Determination of refractive index. Available from: [Link]

-

California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. Available from: [Link]

-

Foreverest Resources Ltd. (R)-(+)-Campholenic Aldehyde. Available from: [Link]

-

Foreverest Resources Ltd. (S)-Campholenaldehyde. Available from: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available from: [Link]

-

Chemsrc. α-campholenaldehyde | CAS#:4501-58-0. Available from: [Link]

-

KDAC CHEM PVT. LTD. Alpha campholenic aldehyde. Available from: [Link]

-

The Good Scents Company. alpha-campholenic aldehyde. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (2014). Structural elucidation of Terpenoids by spectroscopic techniques. Available from: [Link]

-

Agilent Technologies, Inc. (2011). Aldehydes C2 – C5. Application Note. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Aldehydes. Available from: [Link]

-

Whitman College. GCMS Section 6.11.4 - Fragmentation of Aldehydes. Available from: [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]

Sources

- 1. gcwgandhinagar.com [gcwgandhinagar.com]

- 2. jntuhceh.ac.in [jntuhceh.ac.in]

- 3. (+)-alpha-campholenic aldehyde, 4501-58-0 [thegoodscentscompany.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Integrated platform for structural and functional analysis of terpene synthases of Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 8. agilent.com [agilent.com]

- 9. jchps.com [jchps.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. GCMS Section 6.11.4 [people.whitman.edu]

A Technical Guide to the Natural Occurrence of 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde

Introduction

2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde, a monocyclic terpenoid aldehyde, is a significant compound within the fields of phytochemistry, fragrance science, and synthetic chemistry. Commonly known by its trivial names, campholenic aldehyde or α-campholenal, this molecule is a key constituent of various plant essential oils and a valuable precursor in the synthesis of high-value aroma chemicals, particularly those with desirable sandalwood notes.[1][2] Its unique chemical structure and sensory properties have made it a subject of interest for researchers in natural product chemistry and professionals in the flavor and fragrance industry.

This technical guide provides a comprehensive overview of the natural occurrence of campholenic aldehyde, delves into its putative biosynthetic origins, and outlines detailed, field-proven analytical methodologies for its extraction, identification, and quantification from complex natural matrices. The content is structured to serve as an in-depth resource for researchers, phytochemists, and drug development professionals investigating plant secondary metabolites.

Chemical Identity and Physicochemical Properties

Proper identification is foundational to any scientific investigation. The key identifiers and properties of campholenic aldehyde are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | Campholenic aldehyde, α-Campholenal, 2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde | [3][4] |

| CAS Number | 4501-58-0 ((R)-isomer); 91819-58-8 (unspecified stereochemistry) | [4][5] |

| Molecular Formula | C₁₀H₁₆O | [3] |

| Molecular Weight | 152.23 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor Profile | Herbal, green, woody, spicy | [6] |

| Boiling Point | 73 °C at 10.5 mm Hg | [5] |

Natural Distribution

Campholenic aldehyde is a widely distributed, albeit typically minor, constituent of essential oils from various plant families. Its presence contributes to the complex aromatic profile of these natural extracts. The identification of this aldehyde across a diverse range of species underscores its significance in plant secondary metabolism. A summary of notable botanical sources is provided below.

| Plant Species | Family | Plant Part | Reference(s) |

| Juniperus communis L. | Cupressaceae | Berries (Fruit) | [7] |

| Eucalyptus astringens | Myrtaceae | Leaves | [3] |

| Eucalyptus globulus Labill | Myrtaceae | Leaves (Oil) | [5] |

| Laggera pterodonta | Asteraceae | - | [3] |

| Angasomyrtus salina | Myrtaceae | - | [3] |

| Monodora myristica Dunal | Annonaceae | Calabash Nutmeg | [5] |

| Pistacia lentiscus | Anacardiaceae | Mastic | [5] |

| Pistacia terebinthus | Anacardiaceae | Turpentine Oil | [5] |

| Annona cherimolia Mill. | Annonaceae | Cherimoya | [5] |

| Mangifera species | Anacardiaceae | Mango | [5] |

| Capsicum species | Solanaceae | Pepper | [5] |

| Citrus species | Rutaceae | Fruits | [5] |

In a detailed analysis of Juniperus communis L. (juniper berry) essential oil, campholenic aldehyde was identified as a minor component, constituting approximately 0.1% of the total oil composition.[7] The major components in this oil were α-pinene (51.4%) and myrcene (8.3%), which are common precursors in monoterpenoid biosynthesis.[7] This co-occurrence provides circumstantial evidence for its biosynthetic relationship with other prevalent monoterpenes.

Putative Biosynthesis from α-Pinene

While the specific enzymatic steps for campholenic aldehyde biosynthesis have not been fully elucidated in all plant species, its formation is logically derived from the ubiquitous monoterpene, α-pinene. Industrial synthesis processes often mimic plausible biological pathways; the chemical conversion of α-pinene oxide to campholenic aldehyde is a well-established synthetic route.[1][8][9] This provides a strong model for its natural biogenesis.

The proposed pathway begins with geranyl pyrophosphate (GPP), the universal C10 precursor for all monoterpenes, and proceeds through the following key transformations:

-

Cyclization: GPP undergoes cyclization, catalyzed by a terpene synthase (TPS), specifically an α-pinene synthase, to form the bicyclic olefin α-pinene.

-

Epoxidation: α-Pinene is then oxidized to α-pinene oxide. This reaction is typically catalyzed by a cytochrome P450 monooxygenase (CYP) in plants, which introduces an epoxide functional group across the double bond. α-Pinene oxide has been identified as a co-constituent in juniper berry oil, further supporting its role as an intermediate.[7]

-

Rearrangement: The final step involves the acid-catalyzed or enzymatic rearrangement of α-pinene oxide. This molecular rearrangement opens the epoxide ring and restructures the carbon skeleton to yield campholenic aldehyde. This type of rearrangement is a known reaction for epoxides in both biological systems and organic synthesis.[1][9]

Caption: Proposed biosynthetic pathway of campholenic aldehyde from GPP.

Analytical Methodologies

The accurate analysis of campholenic aldehyde in complex plant matrices requires robust extraction and sensitive analytical techniques. As a semi-volatile terpenoid, its analysis falls within the well-established workflows for essential oil characterization.

Extraction from Plant Material

The choice of extraction method is critical and depends on the nature of the plant material and the physicochemical properties of the target analyte.[10]

-

Steam Distillation: This is the most common method for extracting essential oils from aromatic plants.[11] It is highly effective for volatile and semi-volatile compounds like campholenic aldehyde. The process involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting condensate separates into an aqueous layer and the essential oil.

-

Solvent Extraction: For non-polar terpenoids, extraction with a non-polar solvent like hexane or heptane is highly effective.[12] This method involves macerating or sonicating the plant material in the solvent to dissolve the target compounds. It is crucial for isolating compounds that may be sensitive to the high temperatures of steam distillation.

-

Supercritical Fluid Extraction (SFE): Using supercritical CO₂ is a modern, green alternative that offers high efficiency and selectivity.[13] By tuning the pressure and temperature, the solvating power of CO₂ can be precisely controlled, allowing for the targeted extraction of specific compound classes. This method avoids the use of organic solvents and high temperatures, preserving the integrity of the extract.[13][14]

Identification and Quantification Protocol

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds in essential oils.[15]

Experimental Protocol: GC-MS Analysis

This protocol provides a self-validating framework for the qualitative and quantitative analysis of campholenic aldehyde.

-

Sample Preparation:

-

Dilute the extracted essential oil or solvent extract in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Add an internal standard (e.g., n-alkane series or a compound not present in the sample like tetradecane) for accurate quantification.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: Use a non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). These columns provide excellent separation for a wide range of terpenoids.[16]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Final hold: Hold at 240°C for 5 minutes.

-

Causality: This temperature program allows for the separation of highly volatile monoterpenes at the beginning of the run while ensuring that less volatile sesquiterpenes and other compounds are eluted effectively.

-

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

-

-

Data Analysis and Validation:

-

Identification: Identify campholenic aldehyde by comparing its mass spectrum and retention index (RI) with those from authenticated reference standards and established spectral libraries (e.g., NIST, Wiley). The mass spectrometer provides a molecular fingerprint, while the retention index provides a highly reliable chromatographic parameter, creating a dual-validation system.[15]

-

Quantification: Calculate the relative percentage of campholenic aldehyde using the peak area normalization method. For absolute quantification, generate a calibration curve using a certified reference standard of campholenic aldehyde at multiple concentrations.

-

Caption: General workflow for the analysis of campholenic aldehyde.

Conclusion

This compound is a naturally occurring monoterpenoid found in a variety of plant species, contributing to their characteristic aromas. Its biosynthesis is intricately linked to the metabolism of α-pinene, a primary product of the terpenoid pathway. For researchers and industry professionals, the reliable analysis of this compound hinges on the application of appropriate extraction techniques, such as steam distillation or solvent extraction, followed by robust and validated analytical methods, primarily GC-MS. The protocols and information presented in this guide offer a foundational resource for the accurate investigation of campholenic aldehyde in natural products, enabling further research into its phytochemical significance, potential biological activities, and applications in the flavor and fragrance industries.

References

-

Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization. Catalysis Science & Technology. [Link]

-

3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-. PubChem. [Link]

-

Hőferl, M., Stoilova, I., Schmidt, E., Wanner, J., Jirovetz, L., Trifonova, D., Krastev, L., & Krastanov, A. (2014). Chemical Composition and Antioxidant Properties of Juniper Berry (Juniperus communis L.) Essential Oil. Action of the Essential Oil on the Antioxidant Protection of Saccharomyces cerevisiae Model Organism. Antioxidants. [Link]

-

Jiang, Z., Kempinski, C., & Chappell, J. (2016). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology. [Link]

-

Advanced analytical techniques for authenticity identification and quality evaluation in Essential oils: A review. ResearchGate. [Link]

-

(+)-alpha-campholenic aldehyde (1R)-2,2,3-trimethylcyclopent-3-en-1-yl acetaldehyde. The Good Scents Company. [Link]

-

What are the best protocols to extract terpenoids, alkaloids and total phenolic compounds from the same plant material?. ResearchGate. [Link]

-

A brief review on emerging analytical techniques for essential oil quantification. International Scientific Organization. [Link]

-

Chemical composition of essential oil of common juniper (Juniperus communis L.) branches from Estonia. ResearchGate. [Link]

- Process for obtaining alpha-campholenic aldehyde.

-

Catalytic process for alpha-campholenic aldehyde. CSIR-CSMCRI Bhavnagar. [Link]

-

ChemiCal Composition and antioxidant properties of juniper berry (Juniperus communis l.) essential oil. Bulgarian Journal of Agricultural Science. [Link]

-

De Bruyn, M., Fan, M., Ragauskas, A. J., & Mabon, R. (2022). Extraction of Terpenoids from Pine Needle Biomass Using Dimethyl Ether. Energies. [Link]

-

Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2,2,3-trimethyl-3-cyclopentene-1-acetaldehyde, CAS Registry Number 4501-58-0. Food and Chemical Toxicology. [Link]

-

Makgwane, P. R. (2006). Chapter 3: Methods for essential oil analysis. University of Pretoria. [Link]

-

The quantitative estimation of aldehydes in flavoring extracts. CORE. [Link]

-

3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-, (R)-. NIST WebBook. [Link]

-

The extraction of natural essential oils and terpenoids from plants by supercritical fluid. E3S Web of Conferences. [Link]

-

Yield, Chemical Composition and Bioactivity of Essential Oils from Common Juniper (Juniperus communis L.) from Different Spanish. Documenta. [Link]

- Process for producing 2,2,3-trimethylcyclopent-3-enecarbaldehyde (campholytic aldehyde).

-

Raal, A., et al. (2022). Chemical composition of essential oil of common juniper (Juniperus communis L.) branches from Estonia. Helda - University of Helsinki. [Link]

-

EXTRACTION, PURIFICATION, IDENTIFICATION AND THERAPEUTIC POTENTIAL OF TERPENES FROM PLANT SOURCES. IIP Series. [Link]

-

Synthesis of campholenic aldehyde from α-pinene using bi-functional PrAlPO-5 molecular sieves. ResearchGate. [Link]

- Campholene aldehyde synthesis method.

Sources

- 1. US6515186B2 - Process for obtaining alpha-campholenic aldehyde - Google Patents [patents.google.com]

- 2. Technologies Details | CSIR-CSMCRI Bhavnagar [csmcri.res.in]

- 3. 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl- | C10H16O | CID 98497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-, (R)- [webbook.nist.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. (+)-alpha-campholenic aldehyde, 4501-58-0 [thegoodscentscompany.com]

- 7. Chemical Composition and Antioxidant Properties of Juniper Berry (Juniperus communis L.) Essential Oil. Action of the Essential Oil on the Antioxidant Protection of Saccharomyces cerevisiae Model Organism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iipseries.org [iipseries.org]

- 12. researchgate.net [researchgate.net]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. mdpi.com [mdpi.com]

- 15. repository.up.ac.za [repository.up.ac.za]

- 16. iscientific.org [iscientific.org]

The Putative Biological Role of Campholenic Aldehyde in Plant Metabolism: A Framework for Research and Development

An In-depth Technical Guide

Abstract: Campholenic aldehyde, a C10 monoterpenoid aldehyde, is a molecule of significant interest, primarily recognized for its pivotal role as a precursor in the synthesis of sandalwood-like fragrances.[1][2] While its industrial applications are well-documented, its endogenous biological functions within plant metabolism remain largely unexplored in publicly available literature. This technical guide addresses this knowledge gap by providing a scientifically inferred framework for understanding the probable roles of campholenic aldehyde. By synthesizing data from its chemical class (monoterpenoid aldehydes) and the well-established principles of plant chemical ecology, we delineate its putative functions in plant defense, allelopathy, and stress signaling. Furthermore, we provide robust, detailed methodologies to equip researchers with the necessary tools to investigate and validate these hypotheses, thereby paving the way for novel applications in crop protection and drug development.

Introduction: The Enigma of a High-Value Compound

Campholenic aldehyde (2,2,3-trimethyl-3-cyclopentene-1-acetaldehyde) is a naturally derived organic compound whose industrial synthesis originates from α-pinene, a primary constituent of turpentine oil.[3] This process typically involves the epoxidation of α-pinene followed by a rearrangement of the resulting α-pinene oxide to yield campholenic aldehyde.[3][4] While this synthesis is a cornerstone of the fragrance industry, the endogenous biological purpose of this molecule within the plant kingdom is not well-defined.

Plants produce a vast arsenal of secondary metabolites that are not essential for primary growth but are critical for survival and interaction with the environment.[5] These compounds, including terpenoids and aldehydes, mediate fundamental processes such as defense against herbivores, protection from pathogens, and competition with other plants.[5][6] Given that campholenic aldehyde is a terpenoid aldehyde, it is logical to infer that its role in plant metabolism extends beyond that of a mere metabolic byproduct. This guide posits that campholenic aldehyde is an active agent in plant defense and chemical communication, and provides the scientific rationale and experimental frameworks to explore this hypothesis.

Postulated Biosynthesis Pathway in Planta

While industrial synthesis is well-understood, the precise enzymatic pathway for campholenic aldehyde formation in plants has not been explicitly elucidated. However, based on its structure and known chemical conversions, a putative biosynthetic route can be proposed, originating from the ubiquitous monoterpene, α-pinene.

The causality for this proposed pathway rests on established biochemical principles:

-

Precursor Availability: α-Pinene is a common monoterpene produced in many plant species via the methylerythritol phosphate (MEP) pathway, providing a readily available substrate.

-

Enzymatic Analogy: Plants possess enzymes like monooxygenases and isomerases capable of catalyzing epoxidation and rearrangement reactions, analogous to the steps in chemical synthesis.

A plausible enzymatic sequence would involve:

-

Step 1: Epoxidation: A cytochrome P450 monooxygenase or a similar enzyme catalyzes the epoxidation of α-pinene to form α-pinene oxide.

-

Step 2: Isomerization: A terpene synthase or an acid-induced isomerase facilitates the rearrangement of the epoxide ring, leading to the formation of campholenic aldehyde.

Caption: A hypothetical biosynthetic pathway for campholenic aldehyde in plants.

Inferred Biological Functions in Plant Metabolism

The biological role of campholenic aldehyde can be inferred by examining the known functions of terpenoids and volatile aldehydes in plant ecology.

Putative Role in Herbivore Defense

Plants deploy a wide array of chemicals, including terpenoids, for protection against herbivores.[6] These defenses can be direct (toxic, repellent, or anti-nutritive) or indirect.[6]

-

Direct Defense: As a volatile organic compound (VOC), campholenic aldehyde likely contributes to the plant's aroma profile.[7] Many terpenoid aldehydes act as feeding deterrents, repelling insects before significant damage occurs. The emission of aldehydes from damaged leaves is a known defense mechanism.[8] It is plausible that upon tissue damage by an herbivore, stored or newly synthesized campholenic aldehyde is released, creating an unfavorable chemical environment for the attacker.

-

Indirect Defense: Volatiles released during herbivory can act as signals to attract natural enemies (parasitoids or predators) of the attacking herbivore. While specific evidence for campholenic aldehyde is lacking, this is a well-established role for many other terpenoids.

Potential Antifungal and Antimicrobial Activity

Essential oils, which are complex mixtures of volatile secondary metabolites rich in terpenoids, are widely recognized for their antimicrobial properties.[9] These compounds often act by disrupting the cell membranes of fungal and bacterial pathogens, inhibiting ergosterol biosynthesis, or interfering with key cellular enzymes.[9][10]

Given its terpenoid structure, campholenic aldehyde is a strong candidate for possessing antifungal properties. It could be deployed as a phytoanticipin (a pre-formed inhibitory compound) or a phytoalexin (a compound synthesized in response to infection), contributing to the plant's innate immunity by inhibiting spore germination or mycelial growth of pathogenic fungi.[5]

Possible Allelopathic Effects

Allelopathy is a biological phenomenon where one plant influences the growth of others by releasing chemical compounds into the environment.[11] These allelochemicals can leach from leaves, be exuded from roots, or be released as volatiles.[12] Allelochemicals are known to interfere with fundamental physiological processes in competing plants, such as respiration, by inhibiting mitochondrial electron transport or ATP synthesis.[1][11]

As a mobile aldehyde, campholenic aldehyde could function as an allelochemical, particularly for plants that produce it in high quantities, like certain conifers. Its release into the soil or air could create an inhibitory zone, preventing the germination and growth of competing plant species, thus securing more resources for the producer plant.

Hypothetical Signaling and Mechanism of Action

While no specific receptor for campholenic aldehyde has been identified, we can propose a general model for its action as a signaling molecule, particularly in response to stress.

Upon a trigger event like wounding or pathogen attack, a burst of campholenic aldehyde could be released. As a small, lipophilic molecule, it could potentially:

-

Interact with Cell Membranes: Alter membrane fluidity, leading to the activation of membrane-bound proteins and initiating a downstream signal.

-

Induce Oxidative Stress: The aldehyde functional group can be reactive, potentially leading to the generation of reactive oxygen species (ROS), which are key second messengers in plant defense signaling.

-

Activate Gene Expression: The resulting signaling cascade, likely involving protein kinases (like MAPKs) and calcium signaling, would culminate in the nucleus, activating transcription factors that upregulate the expression of defense-related genes (e.g., pathogenesis-related proteins, enzymes for phytoalexin synthesis).

Caption: A generalized model for campholenic aldehyde-mediated defense signaling.

Methodologies for Investigation and Validation

To move from inference to evidence, rigorous experimental validation is required. The following section provides detailed, field-proven protocols that serve as a robust starting point for any research initiative focused on campholenic aldehyde.

Extraction and Quantification of Campholenic Aldehyde

Objective: To accurately quantify the concentration of campholenic aldehyde in various plant tissues (e.g., leaves, bark, roots) under different experimental conditions.

Causality of Method Choice: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds like terpenoids.[13] It provides both high separation efficiency (GC) and definitive identification based on mass-to-charge ratio and fragmentation patterns (MS). A solvent extraction with a non-polar solvent is chosen to efficiently solubilize the lipophilic aldehyde while minimizing the extraction of polar contaminants.

Detailed Protocol:

-

Sample Preparation:

-

Harvest plant tissue (e.g., 100-500 mg) and immediately flash-freeze in liquid nitrogen to halt metabolic activity. This is a critical step to prevent enzymatic degradation or volatilization of the analyte.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

-

Solvent Extraction:

-

Transfer the powdered tissue to a glass vial. Add 2 mL of n-hexane (or another suitable non-polar solvent like dichloromethane) containing an internal standard (e.g., 1-octanol or borneol at 10 µg/mL). The internal standard is essential for correcting variations in extraction efficiency and injection volume, ensuring quantitative accuracy.

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate in an ultrasonic bath for 15 minutes at room temperature to ensure complete cell lysis and extraction.

-

-

Purification:

-

Centrifuge the vial at 3,000 x g for 10 minutes to pellet the cell debris.

-

Carefully transfer the supernatant to a new glass vial.

-

Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water, which can interfere with GC analysis.

-

-

Concentration and Analysis:

-

Concentrate the extract to a final volume of ~100 µL under a gentle stream of nitrogen gas. Avoid complete dryness to prevent loss of the semi-volatile analyte.

-

Transfer the concentrated extract to a 2 mL GC vial with a micro-insert.

-

Inject 1 µL of the sample into the GC-MS system.

-

-

GC-MS Parameters (Example):

-

Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

-

Injector Temp: 250°C.

-

Oven Program: Start at 60°C, hold for 2 min, ramp to 180°C at 5°C/min, then ramp to 280°C at 20°C/min, hold for 5 min. This program provides good separation for monoterpenoids.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Ion Source Temp: 230°C.

-

MS Quad Temp: 150°C.

-

Scan Range: 40-400 m/z.

-

-

Quantification:

-

Generate a standard curve using a certified pure standard of campholenic aldehyde.

-

Identify the campholenic aldehyde peak in the sample chromatogram by its retention time and mass spectrum.

-

Quantify the concentration based on the peak area ratio of the analyte to the internal standard, plotted against the standard curve.

-

Caption: Workflow for the quantification of campholenic aldehyde in plant tissue.

Bioassays for Functional Validation

To validate the inferred biological roles, a series of targeted bioassays are necessary.

Table 1: Recommended Bioassays for Functional Analysis

| Inferred Role | Bioassay Type | Experimental Setup | Measured Endpoint |

| Herbivore Defense | Choice/No-Choice Feeding Assay | Treat leaf discs with varying concentrations of campholenic aldehyde vs. a solvent control. Place a generalist insect herbivore (e.g., Spodoptera littoralis) in a petri dish with both discs. | Amount of leaf area consumed over 24-48 hours.[14] |

| Antifungal Activity | Spore Germination Assay | Amend potato dextrose agar (PDA) with different concentrations of campholenic aldehyde. Inoculate with spores of a pathogenic fungus (e.g., Botrytis cinerea). | Percentage of germinated spores after 12-24 hours of incubation. |

| Allelopathic Effect | Seed Germination Inhibition Assay | Line petri dishes with filter paper soaked in solutions of campholenic aldehyde at various concentrations. Place seeds of a model plant (e.g., Lactuca sativa - lettuce) on the paper. | Germination rate and radicle length after 3-5 days. |

Conclusion and Future Directions

While campholenic aldehyde is a well-established molecule in the chemical industry, its biological significance within plant metabolism is a largely uncharted frontier. The framework presented in this guide, built upon strong scientific inference, posits that campholenic aldehyde is not a passive metabolite but an active agent in the complex web of plant chemical ecology. We hypothesize that it functions as a multi-faceted defense compound, contributing to protection against herbivores and pathogens, and potentially mediating competitive interactions with other plants.

The immediate future of research in this area must be focused on empirical validation. The protocols and workflows detailed herein provide a clear path for researchers to:

-

Confirm Biosynthesis: Use labeled precursors (e.g., ¹³C-glucose) to trace the metabolic flux to campholenic aldehyde in planta.

-

Quantify in Response to Stress: Measure endogenous levels of campholenic aldehyde in plants subjected to herbivory, fungal infection, and competition to establish a correlation between stress and its production.

-

Validate Bioactivity: Perform the described bioassays to confirm its deterrent, antifungal, and allelopathic properties.

Unlocking the biological role of campholenic aldehyde will not only deepen our fundamental understanding of plant metabolism but may also open doors to new, bio-inspired solutions for sustainable agriculture and the development of novel therapeutic agents.

References

-

Title: Synthesis of campholenic aldehyde from α-pinene using bi-functional PrAlPO-5 molecular sieves Source: ResearchGate URL: [Link]

-

Title: Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

-

Title: Physiological and molecular insights into the allelopathic effects on agroecosystems under changing environmental conditions Source: SpringerLink URL: [Link]

-

Title: Role of Aromatic Aldehyde Synthase in wounding/herbivory Response and Flower Scent Production in Different Arabidopsis Ecotypes Source: PubMed URL: [Link]

-

Title: ALLELOPATHY EFFECTS ON COMMERCIAL PLANTS Source: ResearchGate URL: [Link]

- Title: Campholene aldehyde synthesis method Source: Google Patents URL

-

Title: Catalytic process for alpha-campholenic aldehyde Source: CSIR-CSMCRI Bhavnagar URL: [Link]

-

Title: (R)-(+)-Campholenic Aldehyde Source: Foreverest Resources Ltd. URL: [Link]

-

Title: Role of Aromatic Aldehyde Synthase in wounding/herbivory Response and Flower Scent Production in Different Arabidopsis Ecotypes Source: PubMed URL: [Link]

-

Title: Antifungal Activity of Extracts, Fractions, and Constituents from Coccoloba cowellii Leaves Source: MDPI URL: [Link]

-

Title: Bulk and In Situ Quantification of Coniferaldehyde Residues in Lignin Source: ResearchGate URL: [Link]

-

Title: Allelopathy in the natural and agricultural ecosystems and isolation of potent allelochemicals from Velvet bean (Mucuna pruriens) and Hairy vetch (Vicia villosa) Source: PubMed URL: [Link]

-

Title: Aldehyde Dehydrogenases in Arabidopsis thaliana: Biochemical Requirements, Metabolic Pathways, and Functional Analysis Source: Frontiers in Plant Science URL: [Link]

-

Title: Antifungal Activities of Natural Products and Their Hybrid Molecules Source: MDPI URL: [Link]

-

Title: Plant chemical diversity enhances defense against herbivory Source: ResearchGate URL: [Link]

-

Title: Research progress of aldehyde oxidases in plants Source: PMC - NIH URL: [Link]

-

Title: Plant Defenses Against Herbivory Source: YouTube URL: [Link]

-

Title: (+)-alpha-campholenic aldehyde (1R)-2,2,3-trimethylcyclopent-3-en-1-yl acetaldehyde Source: The Good Scents Company URL: [Link]

-

Title: Plant Signaling and Metabolic Pathways Enabling Arbuscular Mycorrhizal Symbiosis Source: The Plant Cell URL: [Link]

-

Title: Plant defense against herbivores: chemical aspects Source: PubMed URL: [Link]

-

Title: AAO2 impairment enhances aldehyde detoxification by AAO3 in Arabidopsis leaves exposed to UV-C or Rose-Bengal Source: PubMed URL: [Link]

-

Title: Rapid HPLC Procedure for the Quantitation of Phytochelatins in Plant Tissue Extracts Source: ResearchGate URL: [Link]

-

Title: Bioactive Plant Compounds as Alternatives Against Antifungal Resistance in the Candida Strains Source: PMC - NIH URL: [Link]

-

Title: Plant competition cues activate a singlet oxygen signaling pathway in Arabidopsis thaliana Source: ResearchGate URL: [Link]

-

Title: Antifungal Properties of Bioactive Compounds from Plants Source: SciSpace by Typeset URL: [Link]

-

Title: A step by step protocol for absolute quantification of protein using Arabidopsis thaliana transgenic lines carrying NanoLUC-tagged genes Source: Protocols.io URL: [Link]

-

Title: Plant Defenses Against Herbivory Source: YouTube URL: [Link]

-

Title: Antifungal compounds from plants Source: ResearchGate URL: [Link]

Sources

- 1. Technologies Details | CSIR-CSMCRI Bhavnagar [csmcri.res.in]

- 2. foreverest.net [foreverest.net]

- 3. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Plant defense against herbivores: chemical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (+)-alpha-campholenic aldehyde, 4501-58-0 [thegoodscentscompany.com]

- 8. Role of aromatic aldehyde synthase in wounding/herbivory response and flower scent production in different Arabidopsis ecotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Bioactive Plant Compounds as Alternatives Against Antifungal Resistance in the Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physiological and molecular insights into the allelopathic effects on agroecosystems under changing environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allelopathy in the natural and agricultural ecosystems and isolation of potent allelochemicals from Velvet bean (Mucuna pruriens) and Hairy vetch (Vicia villosa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Enduring Allure of Sandalwood: A Technical Guide to the Discovery and Synthesis of α-Campholenic Aldehyde

Abstract

α-Campholenic aldehyde, a key chiral building block, holds a position of significant industrial importance, primarily as a precursor to a variety of synthetic sandalwood fragrances. Its synthesis, a topic of extensive research for nearly a century, offers a compelling narrative of chemical ingenuity, evolving from early stoichiometric methods to highly efficient, sustainable catalytic processes. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of α-campholenic aldehyde synthesis. We will explore the seminal early discoveries, delve into the mechanistic intricacies of various synthetic strategies—from the classic Arbuzow rearrangement to modern heterogeneous catalytic systems—and provide detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry and industrial application of this valuable monoterpenoid aldehyde.

Introduction: The Scent of Innovation

The fragrance industry has long been captivated by the warm, woody, and creamy scent of sandalwood. However, the depletion of natural sandalwood resources has necessitated the development of synthetic alternatives. α-Campholenic aldehyde has emerged as a critical intermediate in the synthesis of several commercially successful sandalwood odorants.[1][2] Its unique cyclopentene structure provides the ideal scaffold for elaboration into complex fragrance molecules. This guide will trace the journey of α-campholenic aldehyde from its initial discovery to its current status as a cornerstone of the modern fragrance industry.

Discovery and Early History: From Nature to the Laboratory

While the definitive first isolation of α-campholenic aldehyde is not extensively documented in readily available literature, it is recognized as a naturally occurring monoterpenoid aldehyde found in the essential oils of various plants.[3] Its early characterization would have involved classical chemical techniques such as the formation of crystalline derivatives, like semicarbazones, for melting point determination and identification of the aldehyde functional group.[3]

The pivotal moment in the history of α-campholenic aldehyde synthesis arrived in 1935 with the work of B. Arbuzow.[4] He reported the exothermic rearrangement of α-pinene oxide in the presence of a zinc bromide catalyst in benzene, achieving a remarkable yield of approximately 80% of the aldehyde.[4] This discovery laid the foundation for the primary industrial route to α-campholenic aldehyde that is still in use today, albeit with significant modifications and improvements.

The Cornerstone of Synthesis: Isomerization of α-Pinene Oxide

The most prevalent and economically viable route to α-campholenic aldehyde is the catalytic isomerization of α-pinene oxide, which is readily available from the epoxidation of α-pinene, a major constituent of turpentine oil.[3][5] The reaction is a classic example of a Lewis acid-catalyzed rearrangement of an epoxide.

The Classic Arbuzow Rearrangement: A Mechanistic Perspective

The Arbuzow reaction, utilizing zinc bromide, remains a benchmark for the synthesis of α-campholenic aldehyde. The mechanism, initiated by the coordination of the Lewis acidic zinc bromide to the oxygen atom of the epoxide ring, facilitates the cleavage of the C-O bond, leading to the formation of a carbocation intermediate. Subsequent rearrangement of this carbocation yields the final product.

Caption: Lewis Acid Catalyzed Rearrangement of α-Pinene Oxide.

The choice of the Lewis acid is critical to the selectivity of the reaction. While various Lewis acids such as zinc chloride and boron trifluoride etherate have been employed, zinc bromide has consistently demonstrated high efficacy.[4] Protonic acids, in contrast, tend to be less selective, leading to a mixture of products.[6]

Evolution of Catalytic Systems: Towards Greener and More Efficient Processes

While the Arbuzow process is effective, the use of stoichiometric amounts of Lewis acids and halogenated solvents presents environmental and economic challenges. This has driven the development of more sustainable heterogeneous catalytic systems.

Zeolites, with their well-defined pore structures and tunable acidity, have emerged as promising catalysts for α-pinene oxide isomerization. Titanosilicates with an MWW structure, such as Ti-MCM-22, have shown exceptional selectivity, achieving up to 96% selectivity to α-campholenic aldehyde at total conversion of α-pinene oxide.[3][5] The catalytic performance of these materials is attributed to the presence of isolated tetrahedral Ti species, which act as Lewis acid centers, and the absence of Brønsted acidity which can lead to side reactions.[3]

Iron(III)-containing metal-organic frameworks have also been investigated as solid Lewis acid catalysts for this transformation. For instance, Fe(BTC) (BTC = 1,3,5-benzenetricarboxylate) has demonstrated catalytic activity for the rearrangement of α-pinene oxide.[7]

Comparative Performance of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of α-campholenic aldehyde synthesis. The following table summarizes the performance of various catalytic systems.

| Catalyst | Solvent | Temperature (°C) | Time | Conversion (%) | Selectivity (%) | Yield (%) | Turnover Number (TON) | Reference |

| ZnBr₂ | Benzene | Exothermic | - | - | - | ~80 | - | |

| ZnCl₂ | Benzene | - | - | - | - | 70 | - | [4] |

| BF₃·OEt₂ | Toluene | -50 | - | - | - | 73 | - | [4] |

| Ti-MCM-22 | Toluene | 70 | - | Total | 96 | 96 | - | [5] |

| Cu/MCM-41 | Ethyl Acetate | 70 | 0.5 h | - | 85 | - | - | [5] |

| PrAlPO-5 | Chloroform | 70 | 12 h | Total | 90 | 90 | - | [4] |

| Fe(BTC) | Solvent-free | - | - | ~10 | 50 | - | - | [7] |

| Zn-triflate/HMS24 (in SDR) | - | 45 | Continuous | 85 | 75 | 63.75 | - | [8] |

One-Pot Synthesis from α-Pinene: A More Direct Route

To further streamline the synthesis, one-pot procedures starting directly from α-pinene have been developed. These methods typically involve an initial epoxidation of α-pinene followed by an in-situ isomerization of the resulting α-pinene oxide.

Bifunctional catalysts, possessing both redox and acid sites, are particularly well-suited for this tandem reaction. For example, praseodymium-incorporated aluminophosphate molecular sieves (PrAlPO-5) can catalyze the epoxidation of α-pinene with an oxidant, and the subsequent isomerization of the epoxide to α-campholenic aldehyde over its Lewis acid sites.[4] Similarly, a VO(acac)₂-catalyzed oxidation of α-pinene with aqueous hydrogen peroxide has been shown to produce α-campholenic aldehyde.[9]

Caption: One-Pot Synthesis of α-Campholenic Aldehyde from α-Pinene.

Industrial Production: Continuous Processes for Enhanced Efficiency

For large-scale industrial production, continuous processes offer significant advantages over batch processes in terms of throughput, consistency, and safety. A patented continuous process involves feeding α-pinene oxide into a reaction zone containing a catalyst and a high-boiling point solvent.[10][11] The α-campholenic aldehyde product, having a lower boiling point than the solvent, is continuously removed by distillation.[10] This approach not only improves efficiency but also minimizes side reactions by keeping the product concentration low in the reaction mixture. The turnover number, a measure of catalyst efficiency, can be significantly high in such continuous systems, with reported values exceeding 1500.[10]

Experimental Protocols: A Guide for the Practitioner

To ensure scientific integrity and provide actionable insights, this section details step-by-step methodologies for key synthetic procedures.

Classic Arbuzow Rearrangement of α-Pinene Oxide

Materials:

-

α-Pinene oxide

-

Anhydrous zinc bromide (ZnBr₂)

-